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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

identification and quantification of protein substrates of Poly(ADP-ribose) Polymerase 7

(PARP7), also known as TIPARP. PARP7 is a mono-ADP-ribosyltransferase (MARylating

enzyme) implicated in various cellular processes, including innate immunity, transcriptional

regulation, and cancer progression.[1][2][3][4][5] Understanding the substrate repertoire of

PARP7 is crucial for elucidating its biological functions and for the development of targeted

therapeutics.

Introduction to PARP7 and Substrate Identification
PARP7 catalyzes the transfer of a single ADP-ribose moiety from NAD+ onto specific amino

acid residues of target proteins, a post-translational modification known as mono-ADP-

ribosylation (MARylation). This modification can alter the function, stability, and localization of

substrate proteins, thereby modulating downstream signaling pathways. Dysregulation of

PARP7 activity has been linked to various diseases, including cancer, making it an attractive

target for drug development.

Identifying the direct substrates of PARP7 is a key step in understanding its mechanism of

action. Quantitative proteomics, coupled with techniques to enrich for ADP-ribosylated proteins,

has emerged as a powerful approach to globally identify and quantify PARP7 substrates. These

methods allow for the identification of hundreds of potential substrates, providing valuable

insights into the diverse cellular functions of PARP7.
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Key Signaling Pathways Involving PARP7
PARP7 is a critical regulator of several signaling pathways, primarily through its MARylation

activity.

Aryl Hydrocarbon Receptor (AHR) Signaling: PARP7 is a transcriptional target of AHR and,

in a negative feedback loop, MARylates AHR, leading to its degradation and subsequent

downregulation of AHR-driven gene expression. This interplay is crucial for cellular

homeostasis.

Type I Interferon (IFN-I) Signaling: PARP7 acts as a negative regulator of the IFN-I response.

It has been shown to MARylate and inhibit TBK1, a key kinase in the cGAS-STING pathway,

thereby dampening the innate immune response to cytosolic nucleic acids.

Nuclear Receptor Signaling: PARP7 regulates the activity of nuclear receptors such as the

androgen receptor (AR) and estrogen receptor (ER). It can MARylate these receptors, often

marking them for proteasomal degradation and thereby modulating their transcriptional

activity.

Cytoskeletal Dynamics: PARP7 has been found to MARylate α-tubulin, promoting

microtubule instability, which can impact cancer cell growth and motility.

Below is a diagram illustrating the central role of PARP7 in these key signaling pathways.
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Caption: PARP7 signaling pathways.

Quantitative Data Summary: Identified PARP7
Substrates
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The following table summarizes known and putative PARP7 substrates identified through

various quantitative proteomic studies.

Substrate Protein Cellular Process
Method of
Identification

Reference

Validated Substrates

PARP7 (auto-

modification)
Enzyme Regulation Mass Spectrometry

Aryl Hydrocarbon

Receptor (AHR)

Transcription,

Xenobiotic Response

Mass Spectrometry,

Western Blot

TBK1
Innate Immunity, IFN-I

Signaling
Mass Spectrometry

Androgen Receptor

(AR)

Transcription, Steroid

Hormone Signaling

Mass Spectrometry,

Western Blot

Estrogen Receptor α

(ERα)

Transcription, Steroid

Hormone Signaling

Co-

immunoprecipitation,

Mass Spectrometry

α-tubulin
Cytoskeletal

Dynamics
Mass Spectrometry

Filamin A and B
Cell Proliferation and

Motility

Quantitative

Proteomics

Putative Substrates

Histones Chromatin Regulation Mass Spectrometry

Cell-cell adhesion

proteins
Cell Adhesion Mass Spectrometry

Cytoskeletal proteins
Cytoskeletal

Organization
Mass Spectrometry
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Protocol 1: Identification of PARP7 Substrates using
Af1521 Macrodomain Enrichment and Label-Free
Quantitative Mass Spectrometry
This protocol describes a general workflow for identifying PARP7 substrates by enriching ADP-

ribosylated proteins using the Af1521 macrodomain, which binds to ADP-ribose.

Experimental Workflow Diagram
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Elution
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Caption: Workflow for PARP7 substrate identification.
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Detailed Methodology

Cell Culture and Treatment:

Culture cells of interest (e.g., SK-MES-1 lung cancer cells) with a doxycycline-inducible

PARP7 expression system.

Seed cells in 10 cm dishes and grow to 80-90% confluency.

Induce PARP7 expression by treating with doxycycline for 24 hours. A control group

without doxycycline should be included.

Optionally, treat cells with a PARP7 inhibitor (e.g., RBN2397 at 1 µM for 24 hours) to

observe changes in the ADP-ribosylome.

Cell Lysis:

Wash cells twice with ice-cold PBS.

Scrape cells in a lysis buffer containing 8 M urea, 200 mM EPPS, pH 8.5, supplemented

with protease and phosphatase inhibitors on ice.

Homogenize the cell lysate by passing it through a 21-gauge needle 12 times.

Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

Determine protein concentration using a standard assay (e.g., Bradford).

Enrichment of ADP-ribosylated Proteins:

Couple recombinant Af1521 macrodomain to magnetic resin according to the

manufacturer's instructions.

Incubate the cell lysate with the Af1521-coupled resin for 2-4 hours at 4°C with gentle

rotation to capture ADP-ribosylated proteins.

Wash the resin extensively with lysis buffer and then with a less stringent wash buffer to

remove non-specific binders.
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Elution and Sample Preparation for Mass Spectrometry:

Elute the bound proteins from the resin using a suitable elution buffer (e.g., containing a

high concentration of salt or a low pH).

Reduce the eluted proteins with DTT and alkylate with iodoacetamide.

Perform in-solution digestion of the proteins with trypsin overnight at 37°C.

LC-MS/MS Analysis:

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-

MS/MS) using a high-resolution mass spectrometer.

Use a data-dependent acquisition method to fragment the most abundant peptide ions.

Data Analysis:

Convert the raw mass spectrometry data to a suitable format (e.g., mzXML).

Search the spectra against a human UniProt database using a search engine like

MaxQuant.

Perform label-free quantification to compare the abundance of identified proteins between

the doxycycline-induced and control samples.

Identify putative PARP7 substrates as proteins that are significantly enriched in the

doxycycline-induced sample.

Validation:

Validate putative substrates by immunoprecipitation followed by Western blot analysis

using antibodies against the candidate protein and pan-ADP-ribose binding reagents.

Protocol 2: Identification of PARP7 Substrates using a
Chemical Genetics Approach
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This protocol utilizes an engineered "analog-sensitive" PARP7 mutant that can utilize a

modified NAD+ analog, allowing for the specific labeling and identification of its direct

substrates.

Experimental Workflow Diagram

Start: Prepare cell extracts and
analog-sensitive PARP7 (asPARP7)

Incubate cell extracts with asPARP7
and clickable NAD+ analog

Click Chemistry Reaction
(Attach labeled proteins to azide-agarose)

Extensive Washing of Agarose Beads

On-bead Trypsin Digestion

LC-MS/MS Analysis

Data Analysis and Substrate Identification

End: Identified PARP7 Substrates
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Caption: Chemical genetics workflow for PARP7 substrates.

Detailed Methodology

Preparation of Reagents:

Express and purify the analog-sensitive PARP7 mutant (e.g., S563G).

Synthesize the clickable NAD+ analog (e.g., 8-Bu(3-yne)T-NAD+).

Prepare azide-functionalized agarose beads.

Labeling of Substrates in Cell Extracts:

Prepare cytoplasmic extracts from the cells of interest (e.g., OVCAR4 or HeLa cells).

Incubate the cell extracts with the purified asPARP7 and the clickable NAD+ analog to

allow for the transfer of the modified ADP-ribose onto PARP7 substrates.

Enrichment of Labeled Proteins:

Perform a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") reaction to

covalently attach the alkyne-modified, ADP-ribosylated proteins to the azide-agarose

beads.

Wash the beads extensively to remove non-covalently bound proteins.

Sample Preparation and Mass Spectrometry:

Perform on-bead digestion of the captured proteins using trypsin.

Collect the resulting peptides for LC-MS/MS analysis.

Data Analysis:

Analyze the mass spectrometry data to identify the proteins that were specifically labeled

by asPARP7.
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This will provide a list of high-confidence direct substrates of PARP7.

Conclusion
The application of quantitative proteomics has significantly advanced our understanding of

PARP7 biology by enabling the large-scale identification of its substrates. The protocols

outlined here provide robust frameworks for researchers to investigate the PARP7-dependent

ADP-ribosylome in various biological contexts. These studies are essential for dissecting the

complex signaling networks regulated by PARP7 and for the continued development of novel

therapeutic strategies targeting this enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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